2-[(6-Chloropyridin-3-yl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-[(6-Chloropyridin-3-yl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a chloropyridine moiety linked to a sulfonyl group and a tetrahydroisoquinoline structure with methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Chloropyridin-3-yl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the reaction of 6-chloropyridine-3-sulfonyl chloride with a suitable tetrahydroisoquinoline derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Chloropyridin-3-yl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chloropyridine or tetrahydroisoquinoline moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-[(6-Chloropyridin-3-yl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and mechanisms.
Industry: Utilized in the development of materials with unique properties, such as nonlinear optical materials
Mechanism of Action
The mechanism of action of 2-[(6-Chloropyridin-3-yl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine: Shares the chloropyridine and sulfonyl features but lacks the tetrahydroisoquinoline structure.
4-((2-Chloropyridin-3-yl)sulfonyl)morpholine: Contains a similar chloropyridine-sulfonyl moiety but with a morpholine ring instead of tetrahydroisoquinoline.
Uniqueness
2-[(6-Chloropyridin-3-yl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of the chloropyridine-sulfonyl group with the tetrahydroisoquinoline structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H17ClN2O4S |
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Molecular Weight |
368.8 g/mol |
IUPAC Name |
2-(6-chloropyridin-3-yl)sulfonyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C16H17ClN2O4S/c1-22-14-7-11-5-6-19(10-12(11)8-15(14)23-2)24(20,21)13-3-4-16(17)18-9-13/h3-4,7-9H,5-6,10H2,1-2H3 |
InChI Key |
QDALNUTYALLSJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)C3=CN=C(C=C3)Cl)OC |
Origin of Product |
United States |
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